REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:7]([CH3:15])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=O.[Al+3].[Cl-].[Cl-].[Cl-].[CH:20]1C=CC=C[CH:21]=1>ClC(Cl)C>[Cl:5][C:6]1[C:7]([CH3:15])=[C:8]2[C:12]([CH2:20][CH2:21][C:9]2=[O:11])=[CH:13][CH:14]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with dichloroethane
|
Type
|
CUSTOM
|
Details
|
Ethylene was bubbled through the mixture for 4 h.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 4 N HCl
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (3×250 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with H2O (3×150 mL), saturated NaHCO3 (3×150 mL), brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Concentrated sulfuric acid was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 85° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O (3×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with H2O (3×200 mL), saturated NaHCO3 (3×200 mL), brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2CCC(C2=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |